Cas no 866154-00-9 (4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate)
4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate Chemical and Physical Properties
Names and Identifiers
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- 4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate
- Benzonitrile, 2-[[4-(acetyloxy)phenyl]amino]-6-chloro-
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- MDL: MFCD00227534
- Inchi: 1S/C15H11ClN2O2/c1-10(19)20-12-7-5-11(6-8-12)18-15-4-2-3-14(16)13(15)9-17/h2-8,18H,1H3
- InChI Key: LRWZABSWHGHNOR-UHFFFAOYSA-N
- SMILES: C(#N)C1=C(Cl)C=CC=C1NC1=CC=C(OC(C)=O)C=C1
4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB301554-100 mg |
4-(3-Chloro-2-cyanoanilino)phenyl acetate; . |
866154-00-9 | 100MG |
€221.50 | 2023-03-10 | ||
| Ambeed | A957419-1g |
4-[(3-Chloro-2-cyanophenyl)amino]phenyl acetate |
866154-00-9 | 90% | 1g |
$350.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00941625-1g |
4-[(3-Chloro-2-cyanophenyl)amino]phenyl acetate |
866154-00-9 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659544-1mg |
4-((3-Chloro-2-cyanophenyl)amino)phenyl acetate |
866154-00-9 | 98% | 1mg |
¥473.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659544-2mg |
4-((3-Chloro-2-cyanophenyl)amino)phenyl acetate |
866154-00-9 | 98% | 2mg |
¥578.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1659544-5mg |
4-((3-Chloro-2-cyanophenyl)amino)phenyl acetate |
866154-00-9 | 98% | 5mg |
¥672.00 | 2024-04-27 | |
| abcr | AB301554-100mg |
4-(3-Chloro-2-cyanoanilino)phenyl acetate; . |
866154-00-9 | 100mg |
€283.50 | 2025-04-16 |
4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate Suppliers
4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate Related Literature
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate
Research Briefing on 4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate (CAS: 866154-00-9): Recent Advances and Applications
The compound 4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate (CAS: 866154-00-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and biological activities, particularly in the context of targeted drug development and disease modulation.
One of the key areas of interest is the compound's role as a potential kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate exhibits selective inhibition against specific kinase targets, suggesting its utility in designing novel therapeutic agents. The compound's chloro-cyano-aniline moiety appears to play a crucial role in its binding affinity and selectivity.
Recent synthetic approaches to 4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate have been optimized to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel multi-step synthesis route that utilizes palladium-catalyzed cross-coupling reactions, achieving a 75% overall yield. This advancement is particularly significant for scaling up production for preclinical and clinical studies. Additionally, the compound's stability under physiological conditions has been evaluated, with results indicating satisfactory pharmacokinetic properties for further development.
In vivo studies using animal models have provided preliminary evidence of the compound's efficacy. For instance, a recent investigation in a murine model of rheumatoid arthritis demonstrated that 4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate significantly reduced inflammatory markers and joint swelling at doses of 10-50 mg/kg. These findings suggest potential applications in autoimmune diseases, although further toxicology and safety studies are required to validate these effects.
Beyond its therapeutic potential, 4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate has also been explored as a chemical probe in biological research. Its ability to selectively interact with certain protein targets makes it a valuable tool for studying cellular pathways and identifying new drug targets. A 2024 study in ACS Chemical Biology highlighted its use in elucidating the role of a previously uncharacterized kinase in metabolic regulation.
Despite these promising developments, challenges remain in the clinical translation of 4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate. Issues such as bioavailability, potential off-target effects, and long-term safety need to be addressed in future research. Current efforts are focused on structural modifications to enhance its drug-like properties while maintaining its biological activity. Collaborative research between academic institutions and pharmaceutical companies is expected to accelerate progress in this area.
In conclusion, 4-[(3-chloro-2-cyanophenyl)amino]phenyl acetate (CAS: 866154-00-9) represents a compelling case study in modern drug discovery. Its dual role as a potential therapeutic agent and research tool underscores the importance of continued investigation. As research progresses, this compound may pave the way for new treatments in oncology, immunology, and beyond, while also contributing to our fundamental understanding of biological systems.
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